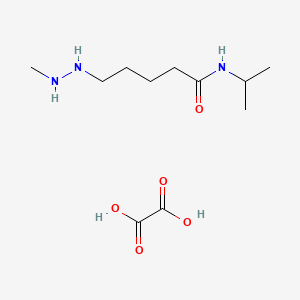
5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide;oxalic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a hydrazine derivative and an amide group, combined with oxalic acid, which is known for its role in various chemical reactions and biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide typically involves the reaction of 2-methylhydrazine with N-propan-2-ylpentanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The hydrazine and amide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different hydrazine derivatives. Substitution reactions can lead to a wide range of substituted amides and hydrazines.
科学研究应用
5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide;oxalic acid has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the formation of hydrazones and other derivatives.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide involves its interaction with specific molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The amide group may also play a role in the compound’s activity by influencing its binding to target molecules.
相似化合物的比较
Similar Compounds
- (5S)-4,5-Dihydro-5-hydroxy-5-(2-methylhydrazinyl)-4-oxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid
- N-methyl hydrazone derivatives
Uniqueness
5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide;oxalic acid is unique due to its specific combination of hydrazine and amide groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
64377-89-5 |
|---|---|
分子式 |
C11H23N3O5 |
分子量 |
277.32 g/mol |
IUPAC 名称 |
5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide;oxalic acid |
InChI |
InChI=1S/C9H21N3O.C2H2O4/c1-8(2)12-9(13)6-4-5-7-11-10-3;3-1(4)2(5)6/h8,10-11H,4-7H2,1-3H3,(H,12,13);(H,3,4)(H,5,6) |
InChI 键 |
ARVWIPWOCDINET-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)CCCCNNC.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


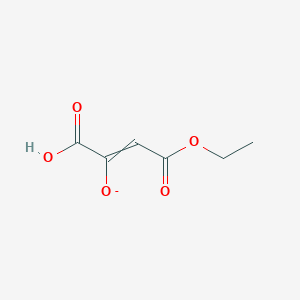
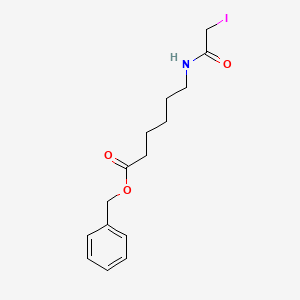
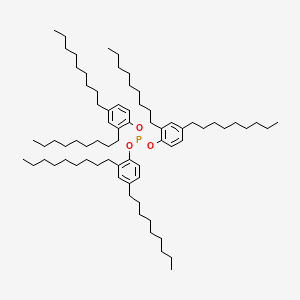


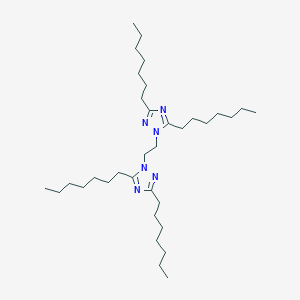
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
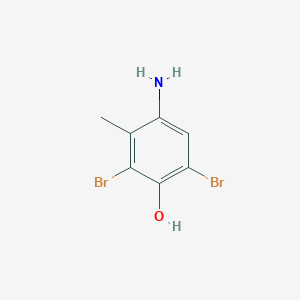
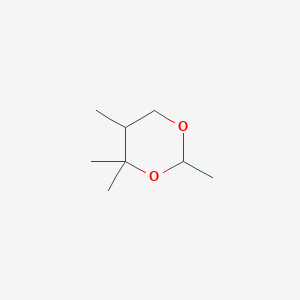
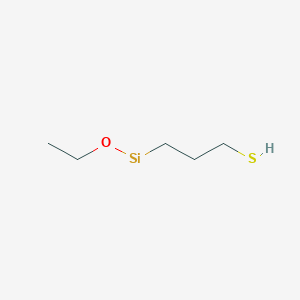
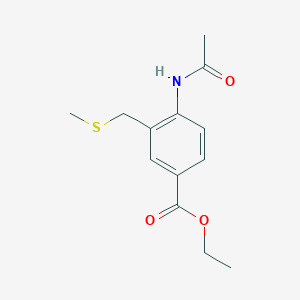
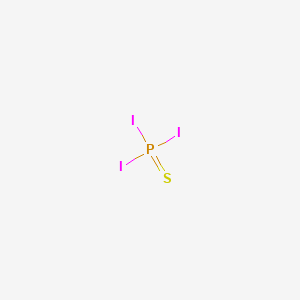
![Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane](/img/structure/B14500022.png)

